N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide
Overview
Description
N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is an organic compound with a complex structure that includes a nitro group, a cyanomethyl group, and an acetamide group attached to a benzene ring
Scientific Research Applications
N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide, also known as 2-(Acetamido)acetonitrile, is a small molecule It’s worth noting that acetamide derivatives have been found to interact with theAliphatic amidase expression-regulating protein in Pseudomonas aeruginosa .
Mode of Action
Acetamide derivatives have been reported to inhibitdihydrofolate reductase (DHFR) , an enzyme involved in the tetrahydrofolate synthesis pathway. This inhibition can lead to antimicrobial and antitumor activities .
Biochemical Pathways
Given the potential inhibition of dhfr, it could impact thetetrahydrofolate synthesis pathway . Tetrahydrofolate is crucial for the synthesis of nucleotides, so inhibiting its production could disrupt DNA synthesis and cell division, particularly in rapidly dividing cells such as cancer cells and bacteria .
Result of Action
Based on the potential inhibition of dhfr, this compound could potentially exhibitantimicrobial and antitumor activities . By inhibiting DHFR, it could disrupt DNA synthesis and cell division, leading to cell death .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide typically involves the nitration of a suitable precursor followed by the introduction of the cyanomethyl and acetamide groups. One common method involves the nitration of 4-methylacetanilide to introduce the nitro group, followed by a reaction with cyanomethyl chloride to introduce the cyanomethyl group. The final step involves the acetamidation of the intermediate product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. These methods typically use continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The cyanomethyl group can be reduced to a primary amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding nitro or amino derivative.
Reduction: The major product is the primary amine derivative.
Substitution: The major products depend on the substituent introduced.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Cyanomethyl)phenyl)acetamide
- N-(2-Nitrophenyl)acetamide
- N-(4-Nitrophenyl)acetamide
Uniqueness
N-(4-(Cyanomethyl)-2-nitrophenyl)acetamide is unique due to the presence of both the nitro and cyanomethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(cyanomethyl)-2-nitrophenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7(14)12-9-3-2-8(4-5-11)6-10(9)13(15)16/h2-3,6H,4H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJXYBIIUUFVLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392971 | |
Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123270-23-5 | |
Record name | N-[4-(Cyanomethyl)-2-nitrophenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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